Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Overview
Description
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is an organic compound with the molecular formula C15H27NO It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by cyclohexylmethyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclohexylmethylamine: is reacted with in the presence of a base such as .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Cyclohexylmethyl ketone derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-cyclohexyl-: Similar structure but lacks the cyclohexylmethyl group.
N,N-Dimethylacetamide: Contains two methyl groups instead of cyclohexyl groups.
Uniqueness
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- is unique due to its dual cyclohexyl and cyclohexylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications where such structural attributes are desired.
Properties
IUPAC Name |
N-[4-(cyclohexylmethyl)cyclohexyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOQWAJZHMPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201969 | |
Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37794-48-2, 53710-61-5 | |
Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC172840 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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